Ethyl 3-(dodecylamino)but-2-enoate
Description
Ethyl 3-(dodecylamino)but-2-enoate is a β-enamino ester characterized by a dodecyl (C12) alkyl chain attached to the amino group at the β-position of the but-2-enoate backbone. This compound belongs to a broader class of enamino esters, which are widely studied for their roles in organic synthesis, particularly in the formation of heterocycles and as intermediates in pharmaceuticals .
Properties
CAS No. |
219991-89-6 |
|---|---|
Molecular Formula |
C18H35NO2 |
Molecular Weight |
297.5 g/mol |
IUPAC Name |
ethyl 3-(dodecylamino)but-2-enoate |
InChI |
InChI=1S/C18H35NO2/c1-4-6-7-8-9-10-11-12-13-14-15-19-17(3)16-18(20)21-5-2/h16,19H,4-15H2,1-3H3 |
InChI Key |
BVCGXRWHUSGSAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=CC(=O)OCC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(dodecylamino)but-2-enoate typically involves the reaction of ethyl acetoacetate with dodecylamine under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the amine to form the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained around 50-60°C to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as sodium ethoxide can further enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(dodecylamino)but-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated ester to saturated esters.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of saturated esters.
Substitution: Formation of substituted esters and amines.
Scientific Research Applications
Ethyl 3-(dodecylamino)but-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents and emulsifiers
Mechanism of Action
The mechanism of action of ethyl 3-(dodecylamino)but-2-enoate involves its interaction with biological membranes. The long dodecyl chain allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property makes it a potential antimicrobial agent. The compound may also interact with specific molecular targets such as enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Ethyl 3-(dodecylamino)but-2-enoate shares a core β-enamino ester structure with analogs differing in the amino or aryl substituents. Key comparisons include:
Key Observations :
- Lipophilicity: The dodecylamino group confers significant hydrophobicity compared to benzylamino (logP ~3.5 estimated) or methylamino (logP ~1.2) analogs, making it suitable for lipid-based formulations .
- Reactivity: Amino substituents enable nucleophilic reactions (e.g., cyclizations), whereas aryl groups (e.g., 4-fluorophenyl) enhance conjugation and stability .
- Synthetic Efficiency: Ethyl 3-(benzylamino)but-2-enoate is synthesized via TCCA-catalyzed condensation (15-minute completion) , whereas aryl-substituted analogs often require transition-metal catalysts or prolonged heating .
Spectroscopic and Computational Data
- NMR Analysis: Ethyl 3-(benzylamino)but-2-enoate exhibits distinct 1H-NMR signals at δ 5.91 ppm (enamine proton) and δ 3.61 ppm (ester methyl), with 13C shifts consistent with conjugation between the enamine and ester groups . Density functional theory (DFT) calculations for similar compounds show strong correlation (R² >0.98) between experimental and predicted 13C shifts, validating structural assignments .
- IR Spectroscopy: The C=O stretch in ethyl 3-(benzylamino)but-2-enoate appears at 1647 cm⁻¹, redshifted compared to non-conjugated esters (1752 cm⁻¹), due to enamine resonance .
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